molecular formula C15H13N3O B11052511 furan-2-yl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

furan-2-yl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B11052511
M. Wt: 251.28 g/mol
InChI Key: FKLCKCGCFQYQBC-UHFFFAOYSA-N
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Description

2-(2-FURYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE is an organic compound that features a furan ring, a phenyl group, and a dihydropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE typically involves the reaction of 2-furylacetonitrile with 3-phenyl-4,5-dihydro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(2-FURYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(2-FURYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-FURYL)-2-(3-PHENYL-1H-PYRAZOL-1-YL)ACETONITRILE: Lacks the dihydro moiety, which may affect its reactivity and biological activity.

    2-(2-FURYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PROPIONITRILE: Contains a propionitrile group instead of an acetonitrile group, which may influence its chemical properties.

Uniqueness

2-(2-FURYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE is unique due to its combination of a furan ring, a phenyl group, and a dihydropyrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-(furan-2-yl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile

InChI

InChI=1S/C15H13N3O/c16-11-14(15-7-4-10-19-15)18-9-8-13(17-18)12-5-2-1-3-6-12/h1-7,10,14H,8-9H2

InChI Key

FKLCKCGCFQYQBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(C#N)C3=CC=CO3

Origin of Product

United States

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